molecular formula C8H10N2 B027074 1,2,3,4-Tetrahydro-2,7-naphthyridine CAS No. 108749-08-2

1,2,3,4-Tetrahydro-2,7-naphthyridine

Cat. No.: B027074
CAS No.: 108749-08-2
M. Wt: 134.18 g/mol
InChI Key: OZTPQWRLHLQVBD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a bicyclic structure consisting of two fused pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-2,7-naphthyridine can be synthesized through various methods. One common approach involves the hydrogenation of 2,7-naphthyridine derivatives. This process typically employs hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1,2,3,4-Tetrahydro-2,7-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-2,7-naphthyridine is unique due to its specific bicyclic structure and the ability to undergo a wide range of chemical reactions.

Properties

IUPAC Name

1,2,3,4-tetrahydro-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5,10H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTPQWRLHLQVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591043
Record name 1,2,3,4-Tetrahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108749-08-2
Record name 1,2,3,4-Tetrahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In Route C, commercially available 5-bromo-2-methoxy-4-methylpyridine in anhydrous tetrahydrofuran is metallated with n-BuLi and then treated with N,N-dimethylformamide to afford 6-methoxy-4-methylnicotinaldehyde. This was converted to the tert-butylimine with tert-butylamine in dichloromethane. Metallation with lithium 2,2,6,6-tetramethylpiperidide (Li-TMP) (cf. J. Org. Chem. 1993, 58, 2463-2467) and addition of N,N-dimethylformamide affords the iminoacetaldehyde which is reduced with sodium cyanoborohydride in methanol to give 2-tert-butyl-6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine. Cleavage of the methyl group with refluxing 48% hydrobromic acid and treatment with triflic anhydride in the presence of base gives (VIIb) protected as the tert-butylamine.
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Synthesis routes and methods II

Procedure details

A mixture of 1,3,6,8-tetrachloro-2,7-naphthyridine (1.00 g, 2.67 mmol, 1 eq), Pd/C (200 mg, 0.2 eq) and potassium acetate (6.00 g, 61 mmol, 16 eq) in 300 mL of MeOH was stirred for 24 h at room temperature under H2, and then filtered through a Celite pad. The filtrate was concentrated in vacuo and treated with 100 mL of saturated Na2CO3 aqueous solution. The mixture was extracted with CH2Cl2 (50 mL×3). The organic layer was dried over Na2SO4 and concentrated in vacuo to afford the title compound as pale yellow oil (450 mg, 90%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 135.2 (M+1); 1H NMR (400 MHz, CDCl3) δ: 2.95 (2H, m), 3.38 (2H, m), 3.83 (2H, s), 7.08 (1H, m), 8.14 (1H, m), 8.28 (1H, m) ppm.
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potassium acetate
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6 g
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300 mL
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200 mg
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches for synthesizing 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?

A1: Two main synthetic approaches are highlighted in the research:

  • Reductive Amination of Schiff's Bases [, ]: This method involves the reaction of a suitably substituted aromatic aldehyde with tert-butylamine to form a Schiff base. Subsequent lithiation, formylation, and reductive amination, followed by removal of the tert-butyl protecting group, yield the desired this compound derivative. This method is highlighted as a convenient route for synthesizing 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ].

Q2: Are there specific structural modifications explored in the context of this compound derivatives?

A2: The research specifically mentions exploring the synthesis of 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ]. This suggests an interest in understanding the impact of a methoxy group at the 3-position of the this compound scaffold. Further research would be needed to explore the structure-activity relationships and how this specific modification influences the compound's properties or potential biological activity.

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